molecular formula C10H12ClF2N B15332073 (R)-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride

(R)-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B15332073
M. Wt: 219.66 g/mol
InChI Key: AGTSJGLGAUMUGZ-UHFFFAOYSA-N
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Description

®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group, making it a valuable scaffold for various synthetic and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is crucial due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired difluoromethylation.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to alter its oxidation state.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being optimized accordingly.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield difluorinated ketones, while reduction could produce difluorinated alcohols.

Scientific Research Applications

®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structural properties.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which ®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2,3-Difluorophenyl)pyrrolidine
  • (S)-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride
  • 3-(2,3-Difluorophenyl)pyrrolidine

Uniqueness

®-3-(2,3-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its significance.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

3-(2,3-difluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H

InChI Key

AGTSJGLGAUMUGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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